In Vitro Receptor Binding Selectivity: Binedaline vs. Amitriptyline and Imipramine
Binedaline exhibits a significant absence of off-target receptor binding compared to classic tricyclic antidepressants. In a direct head-to-head comparison using receptor binding assays, binedaline showed no significant affinity for alpha adrenergic, muscarinic cholinergic, histamine H1, or serotonin2 (5-HT2) receptors. In contrast, the TCAs amitriptyline and imipramine are well-documented to have significant affinity for these same receptors, which is linked to their respective side effect profiles [1].
| Evidence Dimension | Receptor Affinity (Significant Affinity Detected: Yes/No) |
|---|---|
| Target Compound Data | No significant affinity (Ki values not reported due to lack of binding) |
| Comparator Or Baseline | Amitriptyline and Imipramine: Significant affinity for α-adrenergic, mACh, H1, and 5-HT2 receptors |
| Quantified Difference | Qualitative difference: Binedaline lacks detectable binding where TCAs have established, quantifiable affinity. |
| Conditions | In vitro receptor binding assays using standard radioligand methods [1] |
Why This Matters
For a procurement decision, this provides a molecular rationale for binedaline's superior tolerability, as its lack of receptor binding directly predicts a lower incidence of anticholinergic, sedative, and hypotensive side effects.
- [1] Morin D, Zini R, Urien S, Tillement JP. Pharmacological profile of binedaline, a new antidepressant drug. J Pharmacol Exp Ther. 1989 Apr;249(1):288-96. View Source
